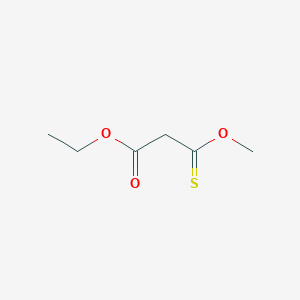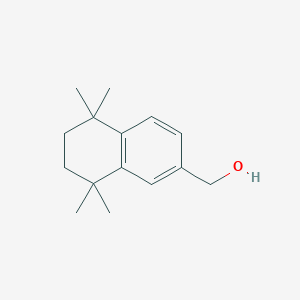
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol
概要
説明
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol is a chemical compound known for its unique structure and properties It is characterized by a naphthalene ring system with four methyl groups and a hydroxyl group attached to the second carbon of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthaldehyde using sodium borohydride (NaBH4) in methanol . The reaction is carried out under mild conditions, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthaldehyde or 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthone.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine: Similar structure but with an amine group instead of a hydroxyl group.
6,6′′-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2′6′,2′′-terpyridine: A related compound with a benzotriazine ring system.
Uniqueness
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C15H22O |
|---|---|
分子量 |
218.33 g/mol |
IUPAC名 |
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C15H22O/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9,16H,7-8,10H2,1-4H3 |
InChIキー |
PXKDLMVKFZOLKA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C2=C1C=CC(=C2)CO)(C)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
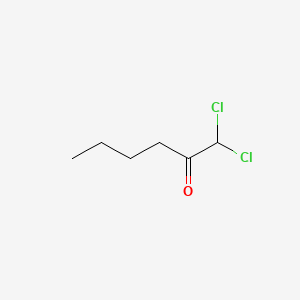
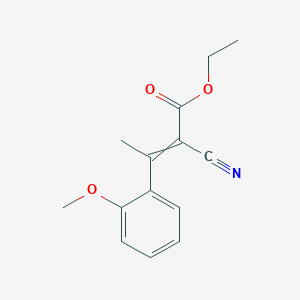
![chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone](/img/structure/B8638590.png)
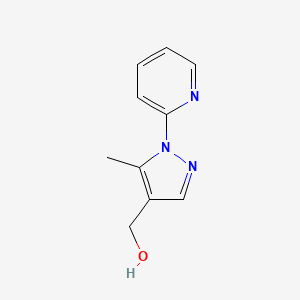
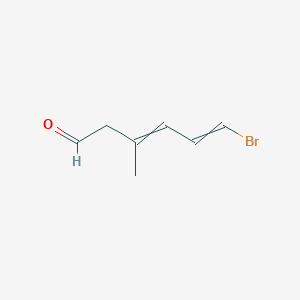
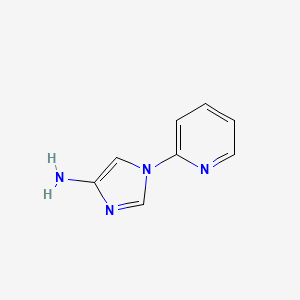
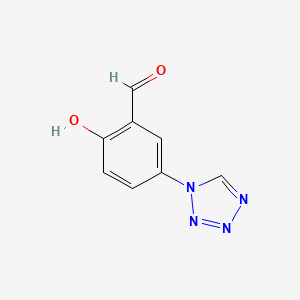
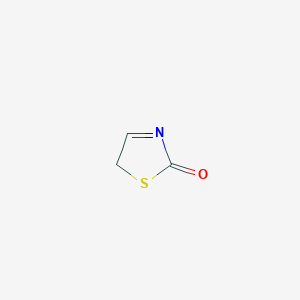
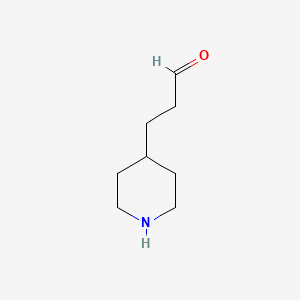
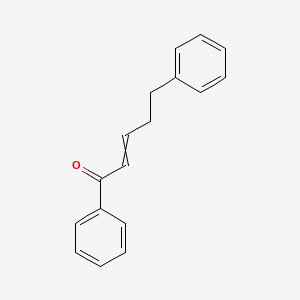
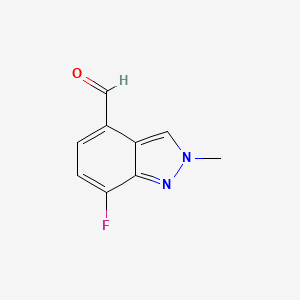

![2-[(4-Nitrophenyl)amino]propane-1,3-diol](/img/structure/B8638656.png)
